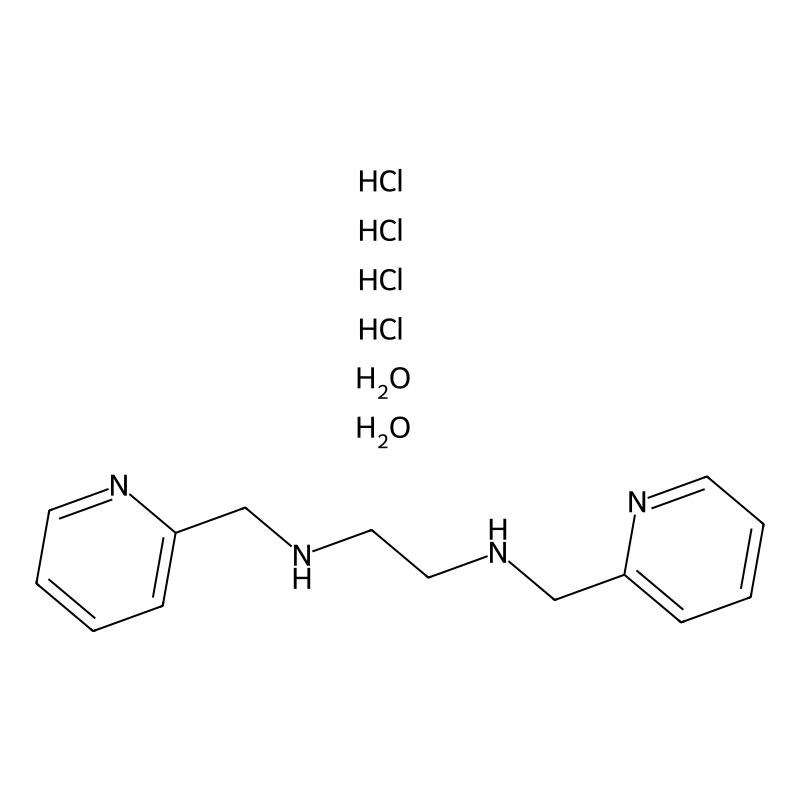N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of RuII Complexes
Field: Inorganic Chemistry
Application: This compound can be used in the synthesis of RuII complexes.
Preparation of Transition Metal Complexes
Field: Coordination Chemistry
Application: This compound can be used in the preparation of monomeric, trimeric, and tetrameric transition metal complexes (Mn, Fe, Co).
Method: The compound is reacted with NaSCN/NaN3 and metal (M) ions [M = Mn(ii), Fe(ii/iii), Co(ii)] in MeOH.
Results: A series of monomeric, trimeric, and tetrameric metal complexes are isolated.
N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate is a chemical compound with the molecular formula and a molecular weight of approximately 424.19 g/mol. This compound is characterized by its crystalline powder form, typically appearing white in color. It is soluble in water and has a melting point of around 221°C . Its structure consists of two pyridylmethyl groups attached to a central ethylenediamine backbone, which contributes to its chelating properties.
This compound exhibits significant biological activity, particularly as a chelating agent in biological systems. It has been studied for its potential applications in drug development and as a therapeutic agent due to its ability to bind metal ions, which can influence various biological processes. Research suggests that it may have antimicrobial properties and could be explored for use in treating metal overload conditions . Additionally, its interaction with biological molecules makes it a candidate for further studies in biochemistry and pharmacology.
The synthesis of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate typically involves the reaction of 2-pyridylmethyl chloride with ethylenediamine under controlled conditions. The process may include steps such as:
- Formation of the Intermediate: Reacting 2-pyridinecarboxaldehyde with ethylenediamine to form an intermediate.
- Quaternization: Treating the intermediate with hydrochloric acid to produce the tetrahydrochloride salt.
- Crystallization: Isolating the product through crystallization from aqueous solutions to obtain the dihydrate form.
These methods ensure high purity and yield of the desired compound .
N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate has several applications:
- Coordination Chemistry: Used as a ligand for metal ion complexation in various studies.
- Biochemical Research: Serves as a tool for investigating metal ion interactions in biological systems.
- Pharmaceutical Development: Potentially useful in drug formulations targeting metal-related diseases or conditions.
- Analytical Chemistry: Employed in assays and detection methods for metal ions due to its chelating properties .
Interaction studies involving N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate focus on its ability to bind with various metal ions. These studies reveal insights into its selectivity and binding affinity towards specific metals, which can be crucial for understanding its role in biological systems and potential therapeutic applications. For instance, research has indicated its effectiveness in sequestering copper ions, which may have implications for conditions like Wilson's disease .
Several compounds share structural similarities with N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Bis(3-pyridylmethyl)-1,2-ethylenediamine | C14H26Cl4N4O2 | Similar structure but different pyridine substitution; potential different metal binding properties. |
| N,N'-Bis(2-pyridyl)ethane-1,2-diamine | C12H14N4 | Lacks chloride ions; may exhibit different solubility and stability characteristics. |
| 1,10-Phenanthroline | C12H8N2 | A planar structure that binds metals differently; often used in redox chemistry compared to the more flexible structure of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate. |
The unique aspect of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate lies in its specific combination of two pyridine rings with an ethylenediamine backbone along with multiple chloride ions, enhancing its chelation capabilities compared to similar compounds .
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








